

Fruquintinib metabolite identification and activity

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Compound Focus: Fruquintinib

CAS No.: 1194506-26-7

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Metabolite Identification and Activity Profile

The following table summarizes the key characteristics of the identified major metabolite of **fruquintinib**, M11, based on current literature.

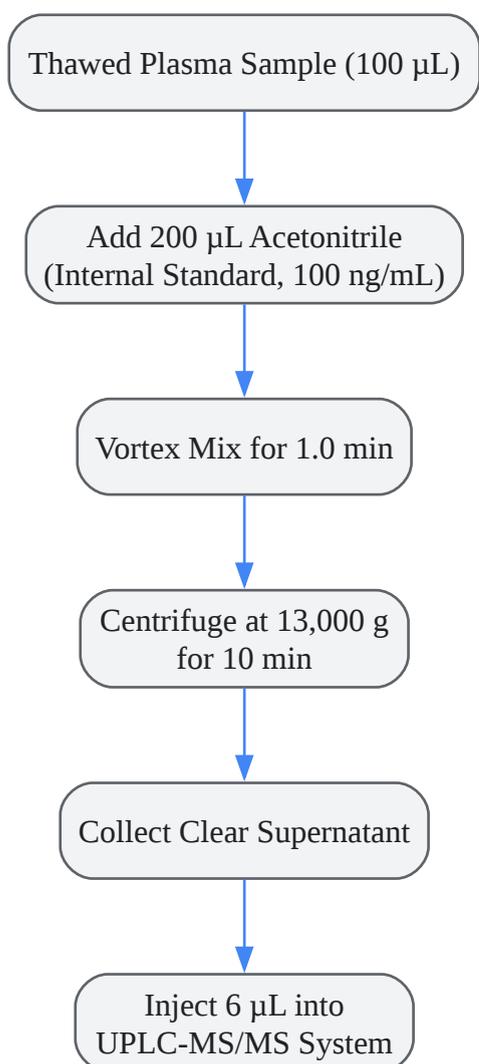
Metabolite Name	Enzymes/CYPs Involved	Reported Activity	Relative Potency vs. Fruquintinib	Elimination Route & Unchanged Drug
M11 (Major Metabolite) [1]	Primarily CYP3A ; to a lesser extent CYP2C8 , CYP2C9 , and CYP2C19 . Also via non-CYP450 pathways (sulfation, glucuronidation) [2] [3].	Inhibits VEGFR-2 kinase activity [2] [1].	Approximately 10 times lower than the parent drug, fruquintinib [2] [1].	In a human radiolabeled study: ~ 60% in urine (0.5% unchanged); ~ 30% in feces (5% unchanged) [2] [3].
M379-3 (Main Circulating Metabolite) [4]	Information not specified in detail.	Information not specified in detail.	Accounted for 17.31% of the total drug amount in human plasma [4].	

Analytical and Experimental Methodologies

A validated UPLC-MS/MS method for the quantification of **fruquintinib** in rat plasma provides a robust protocol that can be adapted for metabolite studies [5].

Sample Preparation Workflow

The experimental workflow for plasma sample preparation and analysis involves protein precipitation and UPLC-MS/MS separation.



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UPLC-MS/MS Instrumental Parameters

The table below details the key parameters for the chromatographic separation and mass spectrometric detection.

Parameter	Specification
Chromatography Column	Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) [5]
Mobile Phase	Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) [5]
Gradient Program	0–0.5 min (90% A) → 0.5–1 min (90% → 10% A) → 1.0–2.0 min (10% A) → 2.0–2.1 min (10% → 90% A) → 2.1–3.0 min (90% A) [5]
Flow Rate	0.30 mL/min [5]
Run Time	3.0 minutes [5]
Mass Spectrometer	XEVO TQD triple quadrupole with ESI source [5]
Ion Mode	Positive Multiple Reaction Monitoring (MRM) [5]

| **MRM Transitions** | **Fruquintinib**: 394.2 → 363.2 **Internal Standard (Diazepam)**: m/z 285 → 154 [5] ||
Source Conditions | Desolvation Temperature: 500°C; Desolvation Gas Flow: 600 L/h [5] |

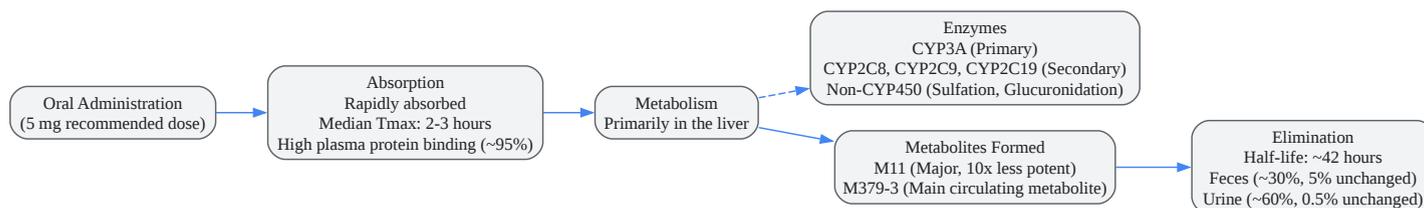
Method Validation Highlights

The described method was validated according to FDA guidelines [5]:

- **Linearity**: 1.0–1000 ng/mL for **fruquintinib** (correlation coefficient >0.9992).
- **Precision & Accuracy**: Intra- and inter-day precision (RSD%) within 11.9%; accuracy (RE%) within ±13.7%.
- **Stability**: Established under various conditions (room temperature, 4°C, freeze-thaw cycles).

Fruquintinib Pharmacokinetic and Metabolic Overview

The overall absorption, distribution, metabolism, and excretion (ADME) profile of **fruquintinib** is characterized as follows.



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Research Gaps and Future Directions

The available data is sufficient to confirm the identity and low activity of the major metabolite **M11**, but a complete profile of **fruquintinib**'s metabolome is not publicly available. For a comprehensive identification of all metabolites, the following approaches are suggested:

- **Synthesizing Proposed Metabolites:** For use as reference standards in analytical assays.
- **Advanced HRAM Mass Spectrometry:** Such as Q-TOF or Orbitrap instruments, to perform untargeted metabolite screening and structural elucidation.
- **Radiolabeled ADME Study:** A definitive quantitative mass balance and metabolite profiling study in pre-clinical species and humans, using a radiolabeled version of the drug (e.g., ^{14}C -**fruquintinib**).

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